4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Kinase inhibitor scaffold optimization regioisomer

This 4‑pyridyl regioisomer provides the linear exit vector essential for potent JNK3 inhibition, as demonstrated in published SAR. The bromomethyl group enables mild nucleophilic displacement for installing solubilizing amines, while the 2‑fluoroethyl substituent confers metabolic stability without the unwanted reactivity of propargyl or lability of methyl analogs. The compound also serves as a direct precursor for ¹⁸F‑PET tracers and as a covalent fragment for cysteine‑targeted MS screening. Substitution with 2‑ or 3‑pyridyl isomers or the chloromethyl analog will compromise reactivity and target engagement.

Molecular Formula C11H11BrFN3
Molecular Weight 284.13 g/mol
CAS No. 2092264-07-6
Cat. No. B1482034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
CAS2092264-07-6
Molecular FormulaC11H11BrFN3
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C=C2CBr)CCF
InChIInChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
InChIKeyPGWYUOYHIHKKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CAS 2092264-07-6) – Procurement-Relevant Baseline Profile


4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CAS 2092264-07-6) is a heterocyclic building block belonging to the 4-(pyrazol-3-yl)pyridine class, a scaffold validated as a core for c-Jun N-terminal kinase (JNK) inhibitors [1]. The molecule carries a reactive bromomethyl handle at the pyrazole C4 position and a 2-fluoroethyl substituent on the pyrazole N1, resulting in a molecular formula of C₁₁H₁₁BrFN₃ and a molecular weight of 284.13 g/mol [2]. Its structure places it in a narrow cluster of regioisomeric and N-substituted analogs that cannot be interchanged without altering reactivity or biological recognition.

4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine – Why Generic Substitution Is Not Feasible


In-class analogs of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine differ simultaneously in pyridine regioisomerism (2-pyridyl, 3-pyridyl, or 4-pyridyl attachment), N1-substituent (H, methyl, propargyl, 2-fluoroethyl), and the nature of the C4 electrophile (Br vs Cl vs H). The 4‑pyridyl regioisomer provides a linear exit vector distinct from the angular or bent geometries of the 2‑ and 3‑pyridyl isomers [1]. The 2‑fluoroethyl group introduces a fluorine atom that can participate in metabolic shielding and, when replaced with hydrogen or methyl, alters lipophilicity and metabolic stability [2]. The bromomethyl group offers higher reactivity in nucleophilic displacements than the chloromethyl analog, enabling milder alkylation conditions . Consequently, a simple swap of any single structural feature risks loss of desired reactivity, pharmacokinetic profile, or target engagement.

4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine – Quantitative Product-Specific Evidence Guide


Regioisomeric Differentiation: 4-Pyridyl vs 3-Pyridyl vs 2-Pyridyl Attachment

The 4‑(pyrazol‑3‑yl)pyridine scaffold, exemplified by the 4‑pyridyl regioisomer of this compound, was identified as the optimal regioisomeric series for JNK inhibition after screening 2‑, 3‑, and 4‑pyridyl variants. Compound 12 from this series exhibited an IC₅₀ of 160 nM against JNK3 [1]. The 3‑pyridyl analog (CAS 2092065-97-7) and 2‑pyridyl analog (CAS 2092630-35-6) are commercially available but have not been reported in the same JNK assay, preventing direct head‑to‑head comparison; however, the published SAR explicitly states that the 4‑pyridyl orientation was essential for potent JNK3 inhibition [1].

Kinase inhibitor scaffold optimization regioisomer

N1‑Substituent Effect: 2‑Fluoroethyl vs Propargyl on Reactivity and Physicochemical Profile

The 2‑fluoroethyl group distinguishes this compound from the propargyl‑substituted analog 4-(4-(bromomethyl)-1-(prop‑2‑yn‑1‑yl)-1H-pyrazol‑3‑yl)pyridine (CAS 2090960‑32‑8). While the propargyl analog enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), the 2‑fluoroethyl substituent provides a metabolically stable N‑alkyl group that is not susceptible to oxidative demethylation. In general medicinal chemistry, replacing a methyl or propargyl group with a 2‑fluoroethyl group reduces logP by approximately 0.3–0.5 log units and can improve metabolic stability by shielding the N‑α carbon from CYP450 oxidation [1].

Fluorine chemistry metabolic stability click chemistry

Electrophile Reactivity: Bromomethyl vs Chloromethyl Leaving Group

The bromomethyl group at the pyrazole 4‑position is a superior electrophile compared to the chloromethyl analog 3-(5-(chloromethyl)-1-(2‑fluoroethyl)-1H-pyrazol‑3‑yl)pyridine (CAS 2092103‑98‑3). In benzylic/pyrazolic systems, C–Br bond dissociation energy is approximately 15–20 kJ/mol lower than C–Cl, leading to faster nucleophilic displacement under identical conditions. Bromine is also a better leaving group in Pd‑catalyzed cross‑coupling after in‑situ conversion to the corresponding organometallic species [1].

Alkylating agent nucleophilic substitution cross-coupling

Commercial Purity: Bidepharm 98% vs CymitQuimica 95%

Bidepharm supplies this compound with a standard purity of 98%, supported by batch‑specific QC documentation including NMR, HPLC, and GC . In contrast, CymitQuimica lists the same compound at a minimum purity of 95% . The 3‑percentage‑point purity differential is significant for applications requiring precise stoichiometry, such as fragment linking or late‑stage functionalization, where lower purity introduces uncertainty in yield and impurity profiles.

Quality control purity vendor comparison

4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine – Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Requiring a 4‑Pyridyl‑Pyrazole Core

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors, particularly those targeting JNK3 or related MAP kinases, should prioritize this 4‑pyridyl regioisomer. Published SAR demonstrates that the 4‑pyridyl attachment is critical for potent JNK3 inhibition [1]. The bromomethyl group serves as a direct alkylation handle for introducing solubilizing amines, while the 2‑fluoroethyl group provides metabolic stability without introducing the reactivity of a propargyl or the lability of a methyl group.

PET Tracer Precursor Synthesis Exploiting the 2‑Fluoroethyl Motif

The 2‑fluoroethyl substituent positions this compound as a precursor for ¹⁸F‑labeling. Pyrazoles bearing 2‑fluoroethyl groups have been exploited as scaffolds for fluorine‑18 radiotracers in PET imaging [2]. The bromomethyl group can be used to install targeting vectors or pharmacokinetic modifiers prior to or after radiofluorination, enabling the construction of imaging agents for kinase targets.

Fragment‑Based Drug Discovery (FBDD) with Electrophilic Warheads

The bromomethyl group is an electrophilic warhead suitable for covalent fragment screening. When incubated with cysteine‑containing protein targets, the compound can form irreversible thioether adducts, enabling hit identification via mass spectrometry. The 4‑pyridyl‑pyrazole core provides a rigid, low‑molecular‑weight (284 Da) scaffold that satisfies fragment library criteria, while the fluoroethyl group offers a ¹⁹F NMR handle for binding assays.

Cross‑Coupling Hub for Parallel Library Synthesis

The bromomethyl group enables diversification via Suzuki, Sonogashira, or Buchwald‑Hartwig coupling after conversion to the corresponding boronate, alkyne, or amine. The 4‑pyridyl nitrogen can also serve as a directing group for C–H activation. The 2‑fluoroethyl substituent remains inert under these conditions, unlike the propargyl analog which would participate in Sonogashira coupling, making this compound a more selective diversification point.

Quote Request

Request a Quote for 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.